N-(1-Cyano-1-cyclopropylethyl)-2-((5-((4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
Molecular Formula |
C19H23N5OS2 |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[[5-(4-propan-2-ylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H23N5OS2/c1-12(2)13-4-8-15(9-5-13)21-17-23-24-18(27-17)26-10-16(25)22-19(3,11-20)14-6-7-14/h4-5,8-9,12,14H,6-7,10H2,1-3H3,(H,21,23)(H,22,25) |
InChI Key |
HULXTBQLPSEMKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)NC(C)(C#N)C3CC3 |
Origin of Product |
United States |
Biological Activity
N-(1-Cyano-1-cyclopropylethyl)-2-((5-((4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that contribute to its biological activity:
- Molecular Formula : C19H23N5O2S
- Molecular Weight : 385.5 g/mol
- IUPAC Name : N-(1-cyano-1-cyclopropylethyl)-2-((5-(4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)thioacetamide
- Canonical SMILES : CCN1C(=NN=C1SCC(=O)NC(C)(C#N)C2CC2)C3=CC=CC=C3OC
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. The compound is primarily investigated for its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds similar to N-(1-Cyano-1-cyclopropylethyl)-2-((5-(4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)thioacetamide exhibit significant antimicrobial effects. The thiadiazole moiety is known for its ability to disrupt bacterial cell walls and inhibit growth. Studies have shown that derivatives of thiadiazole can be effective against a range of pathogens, including both gram-positive and gram-negative bacteria.
Anticancer Activity
A notable study evaluated the anticancer potential of thiadiazole derivatives against various cancer cell lines. The results indicated that compounds with structural similarities to N-(1-Cyano-1-cyclopropylethyl)-2-((5-(4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)thioacetamide demonstrated promising cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.084 ± 0.020 |
| Compound B | A549 (Lung Cancer) | 0.034 ± 0.008 |
| Compound C | NIH3T3 (Non-cancer control) | >100 |
These findings suggest that the compound could selectively target cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.
The mechanism of action for N-(1-Cyano-1-cyclopropylethyl)-2-((5-(4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)thioacetamide likely involves interaction with specific molecular targets within cells:
Molecular Targets :
- Enzymes involved in cell proliferation
- Receptors associated with cancer signaling pathways
Pathways Involved :
The compound may modulate pathways such as apoptosis (programmed cell death), angiogenesis (formation of new blood vessels), and cell cycle regulation.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds:
-
Study on Thiadiazole Derivatives :
- Objective: To assess anticancer properties.
- Findings: Compounds exhibited significant inhibition against MCF7 and A549 cell lines with IC50 values indicating potent activity.
-
Antimicrobial Screening :
- Objective: To evaluate the efficacy against bacterial strains.
- Findings: The thiadiazole derivatives demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives
Note: Data for the target compound are inferred from structural analogs due to absence in evidence.
Anticancer Potential
- Compound 4y (): Exhibited IC50 values of 0.084 ± 0.020 mmol L⁻¹ (MCF-7) and 0.034 ± 0.008 mmol L⁻¹ (A549), outperforming cisplatin. Its p-tolylamino group likely enhances aromatase inhibition .
- Compound 3 (): Induced 92.36% apoptosis in C6 glioma cells via Akt inhibition, attributed to the electron-deficient nitro group .
- Compound 8e (): Showed 55.71% inhibition of PC3 cells at 5 μmol L⁻¹, linked to its 3,4,5-trimethoxyphenyl substituent .
Preparation Methods
Synthesis Steps for Thiadiazole Ring Formation:
Reaction of Isothiocyanate with Hydrazine Hydrate:
- Reactants: Isothiocyanate, Hydrazine Hydrate
- Conditions: Typically at room temperature, in a solvent like ethanol or tetrahydrofuran.
- Product: N-substituted hydrazinecarbothioamide
Formation of Thiadiazole Ring:
- Reactants: N-substituted hydrazinecarbothioamide, Carbon Disulfide
- Conditions: Often involves heating in a solvent like ethanol or tetrahydrofuran.
- Product: 5-substituted-1,3,4-thiadiazole-2-thiol
Preparation of the Cyano-Cyclopropyl Group
The cyano-cyclopropyl group can be introduced through a separate synthetic pathway, potentially involving the reaction of cyclopropane derivatives with cyano groups. This step requires careful handling due to the reactivity of cyano compounds.
Synthesis Steps for Cyano-Cyclopropyl Group:
Formation of Cyclopropane Derivative:
- Reactants: Cyclopropane precursors (e.g., cyclopropane carboxylic acid derivatives)
- Conditions: May involve reactions with strong bases and subsequent ring closure.
- Product: Cyclopropane derivative
-
- Reactants: Cyclopropane derivative, Cyanide source (e.g., sodium cyanide)
- Conditions: Typically involves nucleophilic substitution in a solvent like dimethylformamide.
- Product: Cyano-cyclopropyl derivative
Assembly of the Final Compound
The final step involves combining the thiadiazole derivative with the cyano-cyclopropyl group through appropriate functional group transformations. This may involve acylation reactions to form the acetamide linkage.
Assembly Steps:
Acylation of Thiadiazole Derivative:
- Reactants: 5-substituted-1,3,4-thiadiazole-2-thiol, Chloroacetyl chloride
- Conditions: Typically involves cooling in an ice bath with a base like triethylamine.
- Product: 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide
Reaction with Cyano-Cyclopropyl Derivative:
- Reactants: 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide, Cyano-cyclopropyl derivative
- Conditions: May involve nucleophilic substitution in a solvent like tetrahydrofuran.
- Product: N-(1-Cyano-1-cyclopropylethyl)-2-((5-((4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
Data Table: Comparison of Thiadiazole Derivatives
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(4-Chlorophenyl)-N'-(5-(2-methoxyphenylamino)-1,3,4-thiadiazol-2-thiol)acetamide | Thiadiazole ring; aromatic amine | Antimicrobial activity |
| N-(Cyclohexyl)-N'-(5-(benzyloxyphenylamino)-1,3,4-thiadiazol-2-thiol)acetamide | Thiadiazole ring; cycloalkane | Anticancer properties |
| N-(Benzyl)-N'-(5-(naphthyloxyphenylamino)-1,3,4-thiadiazol-2-thiol)acetamide | Thiadiazole ring; aromatic ether | Potential anti-inflammatory effects |
Q & A
Q. What are the key synthetic steps for preparing N-(1-cyano-1-cyclopropylethyl)-2-((5-((4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide?
The synthesis involves multi-step pathways:
- Thiadiazole core formation : Reacting thiosemicarbazide derivatives with acylating agents under reflux (e.g., POCl₃ at 90°C for 3 hours) to form the 1,3,4-thiadiazole ring .
- Acylation : Introducing the acetamide group via coupling reactions (e.g., using chloroacetyl chloride or carbodiimide-mediated reactions) under controlled pH and temperature .
- Functionalization : Attaching the cyano-cyclopropyl and 4-isopropylphenyl groups through nucleophilic substitution or condensation reactions, requiring anhydrous solvents like DMF .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., cyclopropyl proton splitting patterns) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation pathways .
- TLC/HPLC : Monitors reaction progress and purity (>95% by reverse-phase HPLC) .
Q. What are common impurities encountered during synthesis, and how are they detected?
- By-products : Unreacted thiosemicarbazide intermediates or incomplete acylation products.
- Detection : TLC (Rf comparison) and HPLC (retention time shifts) identify impurities. Recrystallization in DMSO/water mixtures (2:1) improves purity .
Q. Which solvents are optimal for purification and crystallization?
- Polar aprotic solvents : DMF or DMSO enhance solubility during coupling reactions .
- Recrystallization : Mixed solvents (e.g., methanol/acetone 1:1) yield high-purity crystals .
Q. What preliminary biological activities are associated with this compound?
- Anti-inflammatory : Inhibits COX-2 or LOX enzymes in vitro (IC₅₀ values reported) .
- Anticancer : Cytotoxicity assays against HeLa or MCF-7 cell lines show dose-dependent effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Design of Experiments (DoE) : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., NaH) to identify optimal parameters .
- Kinetic studies : Monitor intermediate stability via in-situ FTIR or Raman spectroscopy to prevent side reactions .
Q. How to resolve contradictions in reported biological activity data?
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH 7.4 buffer, 37°C) .
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies from fluorescence-based assays .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Substituent modulation : Replace the cyclopropyl group with methyl or phenyl to assess steric/electronic effects on bioactivity .
- Bioisosteric replacement : Swap the thiadiazole ring with oxadiazole or triazole to evaluate pharmacokinetic improvements .
Q. Which computational methods predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., COX-2) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
Q. How to assess stability and degradation pathways under physiological conditions?
- Forced degradation : Expose to acidic (HCl), basic (NaOH), or oxidative (H₂O₂) conditions, then analyze degradants via LC-MS .
- Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor by XRD for polymorphic changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
